molecular formula C18H14ClN3OS B14990990 5-amino-4-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-1H-pyrrol-3(2H)-one

5-amino-4-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-1H-pyrrol-3(2H)-one

Cat. No.: B14990990
M. Wt: 355.8 g/mol
InChI Key: FRGKFMUXXUKLHZ-UHFFFAOYSA-N
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Description

“5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE” is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a dihydropyrrolone structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Chlorophenyl Group: This step might involve a Friedel-Crafts alkylation reaction using a chlorophenyl derivative.

    Formation of the Dihydropyrrolone Ring: This could involve the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the amino or dihydropyrrolone moieties.

    Reduction: Reduction reactions could target the benzothiazole ring or the chlorophenyl group.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures.

    Chlorophenyl Compounds: Molecules featuring chlorophenyl groups.

    Dihydropyrrolone Derivatives: Compounds with similar dihydropyrrolone rings.

Uniqueness

The uniqueness of “5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE” lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H14ClN3OS

Molecular Weight

355.8 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-[(2-chlorophenyl)methyl]-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C18H14ClN3OS/c19-12-6-2-1-5-11(12)9-22-10-14(23)16(17(22)20)18-21-13-7-3-4-8-15(13)24-18/h1-8,20,23H,9-10H2

InChI Key

FRGKFMUXXUKLHZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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